4-Methoxy Propranolol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

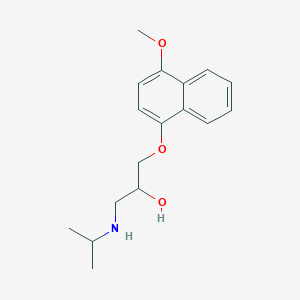

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXOFAQEGCLAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939925 | |

| Record name | 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18507-09-0 | |

| Record name | 2-Propanol, 1-(isopropylamino)-3-((4-methoxy-1-naphthyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018507090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of 4 Methoxy Propranolol As a Research Probe in Beta Adrenergic Antagonist Research

The primary value of 4-methoxy propranolol (B1214883) in beta-adrenergic antagonist research lies in its ability to help differentiate and characterize the binding and functional activities of various compounds at beta-adrenergic receptors. nih.gov As an analog of propranolol, a non-selective beta-blocker, 4-methoxy propranolol allows for comparative studies to understand how specific structural changes influence receptor affinity and selectivity. revespcardiol.org

Research in this area often involves competitive binding assays where this compound is used alongside radiolabeled ligands to determine the binding affinities of other beta-blockers. nih.gov These studies are fundamental to structure-activity relationship (SAR) investigations, which aim to correlate the chemical structure of a molecule with its biological activity. By comparing the effects of propranolol and this compound, researchers can infer the role of the 4-position substituent on the naphthyl ring in receptor recognition and binding.

Rationale for Investigating 4 Methoxy Propranolol in Metabolic and Enzymatic Studies

4-Methoxy propranolol (B1214883) serves as a key tool in these studies because the methoxy (B1213986) group at the 4-position blocks the primary site of aromatic ring hydroxylation, a major metabolic route for propranolol catalyzed by the enzyme CYP2D6. pharmgkb.orgnih.gov By using 4-methoxy propranolol as a substrate, researchers can specifically investigate other metabolic pathways, such as side-chain oxidation and direct glucuronidation of the parent compound, without the confounding influence of 4-hydroxylation. nih.gov

Furthermore, in studies of glucuronidation, a phase II metabolic reaction, this compound is used to probe the regioselectivity of UDP-glucuronosyltransferase (UGT) enzymes. mdpi.comnih.gov Since the aromatic hydroxyl group is blocked, any observed glucuronidation of this compound must occur at the aliphatic hydroxyl group on the propanolamine (B44665) side chain. This allows for the clear identification of UGT isoforms that act on this specific site. mdpi.comnih.gov

Overview of Propranolol Metabolites and Their Research Significance

Propranolol (B1214883) is metabolized into a variety of compounds, several of which have been the subject of intensive research due to their own potential pharmacological activity and their utility in understanding drug metabolism. pharmgkb.org Key metabolites include 4-hydroxypropranolol (B128105), N-desisopropylpropranolol, and various glucuronide and sulfate (B86663) conjugates. pharmgkb.orgnih.gov

4-Hydroxypropranolol, a major phase I metabolite, is of particular interest as it exhibits beta-blocking activity comparable to the parent drug. nih.govnih.gov Research comparing the metabolism of propranolol and 4-hydroxypropranolol helps to understand the subsequent metabolic steps and the enzymes involved. mdpi.comnih.gov The study of these metabolites is significant for several reasons:

Investigating Enzyme Function: The profile of metabolites produced provides a window into the activity and specificity of various drug-metabolizing enzymes, such as cytochrome P450s and UGTs. nih.govfu-berlin.de

Probing Drug-Drug Interactions: Knowledge of the metabolic pathways is crucial for predicting and explaining potential interactions with other drugs that are metabolized by the same enzymes. drugbank.com

Table 1: Key Propranolol Metabolites and Their Research Significance

| Metabolite | Significance in Research |

|---|---|

| 4-Hydroxypropranolol | A major, pharmacologically active metabolite, used to study the impact of metabolism on drug activity and subsequent conjugation reactions. nih.govnih.gov |

| N-desisopropylpropranolol | A product of side-chain oxidation, its formation is studied to understand the role of enzymes like CYP1A2. pharmgkb.org |

| Propranolol Glucuronide | A major phase II metabolite, its formation is studied to characterize the activity and stereoselectivity of UGT enzymes. mdpi.compharmgkb.org |

| 4-Hydroxypropranolol Glucuronide | A product of phase II metabolism of an active phase I metabolite, its study helps to understand the complete metabolic cascade. mdpi.comnih.gov |

Current Gaps and Future Directions in Research on 4 Methoxy Propranolol

Chemical Synthesis of this compound for Investigative Purposes

The preparation of this compound for research applications often involves adapting well-known synthetic routes or developing specific pathways to obtain the desired compound, including its specific chiral forms.

Adaptation of Established Propranolol Synthesis Pathways for 4-Methoxy Analogue

The synthesis of this compound is frequently accomplished by modifying existing methods used for the synthesis of propranolol and its hydroxylated metabolites. fu-berlin.denih.govresearchgate.net This approach leverages established reaction conditions and purification techniques, providing a reliable route to the target molecule. The general strategy involves the reaction of a substituted naphthol precursor with an epoxide, followed by the introduction of an isopropylamine (B41738) side chain. nih.gov

Synthesis from 4-Methoxy-1-naphthol (B1194100) and Epichlorohydrin followed by Isopropylamine Reaction

A common and specific method for synthesizing this compound involves a two-step process. fu-berlin.denih.gov The synthesis commences with the alkylation of 4-methoxy-1-naphthol with epichlorohydrin. fu-berlin.denih.gov This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like methyl ethyl ketone (MEK), under reflux conditions. fu-berlin.de The resulting epoxide intermediate is then reacted with isopropylamine to yield this compound. fu-berlin.denih.gov This nucleophilic ring-opening of the epoxide by the amine is a key step in forming the final product. fu-berlin.de

Production of (R)-4-Methoxy Propranolol for Chiral Studies

In many pharmacological and metabolic studies, it is essential to investigate the individual enantiomers of a chiral drug. Propranolol and its derivatives, including this compound, possess a chiral center, and their biological activity often resides predominantly in one enantiomer. mdpi.com The synthesis of the specific (R)-enantiomer of this compound can be achieved through chiral resolution of the racemic mixture or by employing stereoselective synthetic methods. These chiral studies are critical for understanding the stereoselectivity of metabolic enzymes and receptors.

Derivatization Strategies for Analytical and Mechanistic Investigations

To facilitate analysis and gain deeper insights into the metabolic fate of this compound, various derivatization strategies are employed. These methods enhance the detectability of the compound and its metabolites in complex biological matrices and help in elucidating metabolic pathways.

Formation of Glucuronide Conjugates for Metabolic Profiling

Glucuronidation is a major phase II metabolic pathway for many drugs, including propranolol and its metabolites. nih.govuomus.edu.iq The formation of glucuronide conjugates of this compound is studied to understand its metabolic profile. nih.govresearchgate.netresearchgate.net These conjugates are more water-soluble and are readily excreted from the body. uomus.edu.iq In vitro studies using human UDP-glucuronosyltransferases (UGTs) can identify the specific enzymes responsible for the glucuronidation of this compound. nih.govresearchgate.net Analysis of these conjugates, often by liquid chromatography-mass spectrometry (LC-MS), provides valuable information on the regioselectivity and stereoselectivity of the metabolic process. nih.govresearchgate.net

Preparation of 1,2-Dimethylimidazole-4-sulfonyl (DMIS) Derivatives for Mass Spectrometric Analysis

For enhanced detection and structural elucidation by mass spectrometry, this compound and its metabolites can be derivatized with 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC). nih.govnih.gov This reagent reacts with phenolic and secondary amine groups to form stable DMIS derivatives. nih.govresearchgate.net This derivatization improves the ionization efficiency and provides characteristic fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in the confident identification and quantification of the analytes in biological samples. nih.govnih.gov

Role of this compound in Investigating Glucuronidation Pathways

Glucuronidation, a major Phase II metabolic reaction, involves the conjugation of glucuronic acid to a substrate, rendering it more water-soluble and facilitating its excretion. fu-berlin.de This process is catalyzed by a superfamily of enzymes known as Uridine 5′-Diphospho-Glucuronosyltransferases (UGTs). fu-berlin.de this compound has become an invaluable probe for studying the nuances of UGT-mediated metabolism.

Determination of Regioselectivity in Uridine 5′-Diphospho-Glucuronosyltransferase (UGT) Substrates

The regioselectivity of UGT enzymes—their ability to catalyze a reaction at a specific position on a molecule with multiple potential sites—is a key area of investigation. This compound is instrumental in these studies. nih.govnih.gov Because its aromatic hydroxyl group is methylated, it can only undergo glucuronidation at the aliphatic hydroxyl group on the propanolamine (B44665) side chain. nih.govfu-berlin.de

Biotransformation studies using this compound have demonstrated the distinct regioselectivities of various UGT isoforms. nih.gov For instance, research has shown that specific UGTs will only act on the aliphatic or aromatic hydroxyl group of a substrate. nih.gov By comparing the glucuronidation of 4-hydroxypropranolol (B128105) with that of this compound, where the aromatic site is blocked, scientists can definitively identify which UGTs are responsible for aliphatic side-chain glucuronidation. nih.govfu-berlin.de This approach has been crucial in characterizing the function of enzymes like UGT1A9 and UGT2A1. nih.govfu-berlin.de

Distinction of Aliphatic vs. Aromatic Hydroxy Group Glucuronidation in Related Hydroxypropranolols

The metabolism of hydroxypropranolols, which possess both an aliphatic and an aromatic hydroxyl group, presents a challenge in distinguishing the site of glucuronidation. This compound provides a clear solution to this analytical problem. fu-berlin.denih.gov By serving as a control compound where only aliphatic glucuronidation is possible, it allows for the unambiguous identification of metabolites. fu-berlin.denih.gov

Studies have shown that while both aromatic and aliphatic hydroxy groups of hydroxypropranolols can be glucuronidated in vitro, the preferred pathway under physiological conditions appears to be aromatic-linked glucuronidation. researchgate.netnih.gov The use of this compound helped to confirm that certain UGT enzymes, such as UGT1A7 and UGT1A8, exclusively catalyze aromatic-linked glucuronidation, as they are inactive with this compound as a substrate. nih.govfu-berlin.de Conversely, enzymes active with this compound, like UGT1A9 and UGT2A1, are confirmed to catalyze aliphatic-linked glucuronidation. nih.govfu-berlin.de

Involvement in Phase I and Phase II Metabolism Studies of Propranolol Derivatives

The metabolic fate of propranolol and its derivatives is a complex interplay of Phase I (functionalization) and Phase II (conjugation) reactions. fu-berlin.de this compound is utilized in these studies to isolate and understand specific aspects of Phase II metabolism.

Analysis of Metabolic Fate in In Vitro Systems

In vitro systems, such as human liver microsomes (HLMs) and recombinant UGT enzymes, are fundamental tools in drug metabolism research. fu-berlin.dedntb.gov.ua this compound is frequently used as a substrate in these systems to probe the activity and selectivity of specific UGT enzymes. nih.govfu-berlin.de For example, incubating this compound with a panel of 19 human UGT enzymes revealed that UGT1A9 and UGT2A1 were capable of glucuronidating it, each producing two diastereomeric glucuronides. nih.gov This demonstrates its utility in mapping the metabolic capabilities of individual enzymes.

The table below summarizes the activity of selected UGT enzymes with this compound in in vitro assays.

| UGT Isoform | Activity with this compound | Implied Regioselectivity for Hydroxypropranolols |

| UGT1A7 | Inactive | Aromatic-linked glucuronidation |

| UGT1A8 | Inactive | Aromatic-linked glucuronidation |

| UGT1A9 | Active | Aliphatic-linked glucuronidation |

| UGT2A1 | Active | Aliphatic-linked glucuronidation |

This table is based on findings from in vitro biotransformation studies. nih.govfu-berlin.de

Comparison with Propranolol and Hydroxypropranolols Metabolism

Comparing the metabolism of this compound to that of propranolol and its hydroxylated metabolites provides significant insights into structure-activity relationships in drug metabolism. Propranolol itself is metabolized through several pathways, including glucuronidation of its secondary alcohol. droracle.ai Its major Phase I metabolite, 4-hydroxypropranolol, has two sites for glucuronidation. nih.govfu-berlin.de

Studies have highlighted key differences in how UGT enzymes handle these related compounds. For instance, UGT1A8 can glucuronidate 4-hydroxypropranolol but not propranolol, while UGT1A10 shows the opposite preference. fu-berlin.deresearchgate.net The use of this compound further clarifies these distinctions, confirming that the activity of UGT1A8 towards 4-hydroxypropranolol is at the aromatic hydroxyl group, as it shows no activity towards the methoxy-blocked compound. nih.govfu-berlin.de This comparative approach is essential for building a comprehensive picture of how small structural changes influence metabolic pathways.

Identification of Glucuronic Metabolites of this compound

The direct products of this compound metabolism are its glucuronide conjugates. fu-berlin.denih.gov Due to the chiral center in the propranolol side chain, glucuronidation of racemic this compound can result in the formation of two diastereomeric glucuronides. fu-berlin.de

Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique used to detect and characterize these metabolites. fu-berlin.de In studies with UGT1A9 and UGT2A1, two distinct glucuronide peaks were observed, corresponding to the two diastereomers of this compound glucuronide. fu-berlin.deresearchgate.net These metabolites are identified by their specific mass-to-charge ratios and fragmentation patterns in tandem mass spectrometry (MS/MS). researchgate.net The identification of these glucuronic acid metabolites is the final confirmation of the metabolic pathway elucidated using this valuable research compound. nih.gov

Uridine 5′-Diphospho-Glucuronosyltransferase (UGT) Enzyme Specificity Towards this compound

The use of this compound, a derivative of the beta-blocker propranolol where the hydroxyl group on the aromatic ring is replaced by a methoxy (B1213986) group, has been instrumental in elucidating the specific functions of various UGT enzymes. This substitution blocks the possibility of glucuronidation at the aromatic position, making the compound a specific tool to study aliphatic glucuronidation at the secondary alcohol on the propranolol side chain.

Research involving biotransformation assays with a comprehensive panel of human UGT enzymes from the UGT1 and UGT2 families has demonstrated that only a select few possess activity towards this compound. nih.gov Studies using recombinantly expressed UGT enzymes showed that UGT1A9 and UGT2A1 were active in metabolizing this compound. nih.gov The biotransformation by these enzymes resulted in the formation of two distinct glucuronide diastereomers, confirming their ability to catalyze aliphatic-linked glucuronidation on the molecule's side chain. nih.govresearchgate.net

In contrast, many other UGTs, including UGT1A7 and UGT1A8, were found to be inactive towards this compound. nih.gov This lack of activity provides strong evidence that these particular enzymes are specific for aromatic-linked glucuronidation, a pathway that is blocked in this methoxylated compound. nih.gov

The differential activity of specific UGT isoforms towards this compound highlights their distinct substrate specificities and regioselectivity. The activity of UGT1A9 and UGT2A1, versus the inactivity of UGT1A7 and UGT1A8, underscores a fundamental difference in their catalytic sites and how they recognize and bind to substrates. nih.gov While UGT1A7 shows activity towards propranolol and its primary metabolite 4-hydroxypropranolol, its inability to metabolize this compound indicates its requirement for an accessible aromatic hydroxyl group. nih.govfu-berlin.de Similarly, UGT1A8, which can glucuronidate 4-hydroxypropranolol, is inactive with this compound, suggesting it also specializes in aromatic glucuronidation. nih.govfu-berlin.de

UGT1A10, which is active on propranolol, was not reported to be active on this compound, suggesting its selectivity is also directed away from the aliphatic side chain under these conditions. nih.govfu-berlin.de The clear activity of UGT1A9 and UGT2A1 demonstrates their capability to perform glucuronidation on the aliphatic hydroxyl group, a key metabolic pathway for propranolol-like structures. nih.gov

Table 1: Activity of Selected Human UGT Enzymes with this compound This table summarizes the observed activity of specific UGT isoforms in biotransformation assays using this compound as the substrate.

| Enzyme | Activity Towards this compound | Implied Specificity |

|---|---|---|

| UGT1A7 | Inactive nih.gov | Aromatic-linked glucuronidation nih.gov |

| UGT1A8 | Inactive nih.gov | Aromatic-linked glucuronidation nih.gov |

| UGT1A9 | Active nih.gov | Aliphatic-linked glucuronidation nih.gov |

| UGT1A10 | Not reported as active | N/A |

| UGT2A1 | Active nih.gov | Aliphatic-linked glucuronidation nih.gov |

Functional Interactions of UGTs with Cytochrome P450 Enzymes (CYP2D6) in Co-expression Systems

The interplay between Phase I and Phase II metabolic enzymes is crucial for drug clearance. Studies using co-expression systems of CYP2D6 and various UGTs have shed light on their functional interactions, using propranolol as a key substrate. nih.govnih.gov In these systems, CYP2D6 first metabolizes propranolol to hydroxylated metabolites, primarily 4-hydroxypropranolol, which is then a substrate for several UGTs. nih.govnih.govmdpi.com

Research has shown that the presence of certain UGTs can modulate the activity of CYP2D6. nih.gov When UGT1A7, UGT1A8, or UGT1A9 were co-expressed with CYP2D6, the rate of conversion of propranolol to 4-hydroxypropranolol by CYP2D6 was significantly increased by factors of 3.3, 2.1, and 2.8, respectively. nih.govnih.gov This suggests a positive modulatory effect of these UGTs on CYP2D6 function. In contrast, the co-expression of UGT2A1 did not result in a significant change in CYP2D6 activity. nih.govnih.gov

Conversely, the interaction was found to be unidirectional in its effect on catalysis. The co-expression of CYP2D6 completely suppressed the glucuronidation activity of all four UGTs (UGT1A7, UGT1A8, UGT1A9, and UGT2A1). nih.govnih.gov These findings indicate a complex relationship where UGTs can enhance the metabolic output of CYP2D6, while CYP2D6 appears to inhibit UGT activity in these co-expression models. nih.gov

Table 2: Functional Interactions between CYP2D6 and UGTs in Propranolol Metabolism This table outlines the observed effects on enzyme activity when CYP2D6 and specific UGTs are co-expressed, using propranolol as the initial substrate.

| Co-expressed Enzymes | Effect on CYP2D6 Activity (Propranolol → 4-Hydroxypropranolol) | Effect on UGT Activity |

|---|---|---|

| CYP2D6 + UGT1A7 | 3.3-fold increase nih.govnih.gov | Completely suppressed nih.govnih.gov |

| CYP2D6 + UGT1A8 | 2.1-fold increase nih.govnih.gov | Completely suppressed nih.govnih.gov |

| CYP2D6 + UGT1A9 | 2.8-fold increase nih.govnih.gov | Completely suppressed nih.govnih.gov |

| CYP2D6 + UGT2A1 | No significant change nih.govnih.gov | Completely suppressed nih.govnih.gov |

Mechanistic Insights into Enzyme-Substrate Interactions using this compound

The use of this compound has been pivotal in dissecting the mechanistic details of enzyme-substrate interactions within the UGT superfamily. nih.gov By physically blocking the site of aromatic hydroxylation, the compound serves as a chemical probe to distinguish between enzymes that act on the aromatic ring versus those that act on the aliphatic side chain. nih.govresearchgate.net

The finding that UGT1A7 and UGT1A8 are inactive with this compound strongly implies that their active sites are structured to specifically bind and present the aromatic hydroxyl group of substrates like 4-hydroxypropranolol to the cofactor, UDP-glucuronic acid. nih.gov The absence of this hydroxyl group prevents effective catalysis.

Conversely, the successful glucuronidation of this compound by UGT1A9 and UGT2A1 demonstrates that their binding pockets can accommodate the propranolol structure in an orientation that allows for the enzymatic reaction to occur at the secondary alcohol of the side chain. nih.gov The production of two diastereomeric glucuronides by these enzymes further confirms this, as the conjugation at the chiral carbon of the side chain creates a new stereocenter. nih.govresearchgate.net These differential results provide clear mechanistic insights into the regioselectivity of these important drug-metabolizing enzymes. nih.govresearchgate.netfu-berlin.denih.gov

Structure Activity Relationship Sar Investigations Linked to the Methoxy Group

Impact of the Methoxy (B1213986) Moiety on Receptor Binding and Antagonist Activity in Analogues

SAR studies indicate that modifications to the aromatic ring system can significantly alter activity. For instance, while replacing the catechol hydroxyl groups of an agonist with chlorine atoms retains β-blocking activity, the addition of specific groups to the amine can also preserve functionality. pharmacy180.commlsu.ac.in Notably, the activity of β-blockers is maintained when a methoxy phenyl ethyl group is part of the molecule, suggesting that the methoxy moiety is well-tolerated for receptor binding. pharmacy180.commlsu.ac.in

While direct, extensive studies on the binding affinity of 4-Methoxy Propranolol (B1214883) are not widely detailed in the provided literature, the metabolic profile offers some insight. The glucuronidation of 4-Methoxy Propranolol has been studied, and docking experiments with the UGT1A9 enzyme suggest there is no significant additional interaction between the methoxy group and the enzyme when compared to propranolol itself. nih.gov This might imply that the methoxy group does not create major steric or electronic hindrances that would drastically alter its interaction with other proteins, including adrenergic receptors. However, its primary impact appears to be on selectivity and potency rather than a simple maintenance of binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling Incorporating this compound

Quantitative structure-activity relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with their biological activity, providing predictive models for new compounds. researchgate.net Such models have been developed for β-blockers, incorporating this compound to understand the physicochemical properties that govern its activity.

One QSAR study analyzed a series of atenolol (B1665814) and propranolol derivatives, including this compound, which was abbreviated as PPL1. researchgate.netresearchgate.net This study utilized Density Functional Theory (DFT) to calculate quantum chemical parameters and correlated them with biological activity. researchgate.netresearchgate.net The goal of such QSAR modeling is to create statistically robust models that can reliably predict the therapeutic effect of novel compounds. researchgate.net

The table below presents data from a QSAR study on propranolol derivatives. The "Activity" is a reported measure from the study, though the specific units or endpoint (e.g., IC50, EC50) are not explicitly defined in the source.

| Compound Name | Abbreviation | Activity / mg |

|---|---|---|

| This compound | PPL1 | 5 |

| 7-hydroxy Propranolol | PPL2 | 10 |

This QSAR analysis represents a computational approach to drug design, aiming to predict the activity of new analogues and reduce the need for extensive synthesis and testing. researchgate.net

Influence of Substituent Position (e.g., Para Methoxy) on Cardioselectivity and Potency in Beta-Blocker Analogues

The position of substituents on the aromatic ring of β-blockers is a critical factor influencing their potency and, importantly, their cardioselectivity (preferential binding to β1-receptors over β2-receptors). The search for cardioselective β-blockers was a significant step in their development, aiming to reduce side effects like bronchospasm, which is associated with β2-receptor blockade. revespcardiol.org

Molecular studies have confirmed that for phenoxy-aminopropanols, para-substitution on the phenyl ring leads to increased cardioselectivity. srce.hr This principle applies to the methoxy group, where its placement at the para (4-position) can enhance the affinity for β1-receptors located predominantly in the heart over β2-receptors in the airways. revespcardiol.org

The potency and selectivity of β-blockers are often quantified using pA2 values, which measure antagonist potency. A higher pA2 value indicates greater potency. The ratio of affinity for β1 versus β2 receptors provides a measure of cardioselectivity. researchgate.net

The following table shows the antagonist potencies (pA2) and selectivity of different β-blockers at β1- and β2-adrenoceptors, illustrating the impact of different substitution patterns.

| Compound | β1-adrenoceptor pA2 (Rat Atria) | β2-adrenoceptor pA2 (Guinea-Pig Trachea) | Cardioselectivity Ratio (β1/β2) |

|---|---|---|---|

| Atenolol | 7.72 | 6.13 | 39.17 |

| Propranolol | 7.21 | 7.11 | 1.27 |

| PP-24 | 7.72 | 7.40 | 2.08 |

Data derived from a study on a new aryloxypropanolamine derivative, PP-24, compared with reference drugs atenolol and propranolol. researchgate.net The cardioselectivity ratio is calculated from the antilogarithm of the difference between the mean pA2 values.

As shown in the table, atenolol, which has a para-amide group, exhibits high cardioselectivity. researchgate.net Propranolol is non-selective. researchgate.net The principle that para-substitution enhances cardioselectivity is a key finding in the SAR of β-blockers, and the development of compounds like this compound is rooted in these observations. srce.hr

Stereochemical Research and Enantiomeric Investigations

Stereoselective Biotransformations Involving 4-Methoxy Propranolol (B1214883)

The biotransformation of propranolol is a complex process involving multiple enzymatic pathways that often exhibit stereoselectivity, meaning they preferentially metabolize one enantiomer over the other. 4-Methoxy propranolol, a derivative of propranolol where the hydroxyl group at the 4-position of the naphthalene (B1677914) ring is replaced by a methoxy (B1213986) group, has been instrumental in studying these stereoselective biotransformations.

Research utilizing this compound has helped to delineate the regioselectivity of certain enzymes. For instance, studies have shown that when the aromatic hydroxyl group is blocked, as in this compound, glucuronidation can still occur at the aliphatic hydroxyl group on the side chain. researchgate.net This demonstrates the ability of certain UDP-glucuronosyltransferase (UGT) enzymes to catalyze glucuronidation at different sites on the molecule.

Specifically, investigations with various human UGT enzymes have revealed distinct patterns of activity towards this compound. UGT1A9 and UGT2A1 have been shown to act on this compound, indicating their capacity for aliphatic glucuronidation. nih.govresearchgate.net Conversely, the observation that UGT1A7 and UGT1A8 are inactive with this compound as a substrate suggests that these enzymes primarily catalyze aromatic-linked glucuronidation. nih.gov

These findings highlight the utility of this compound as a probe to differentiate the regioselectivity of various UGT isoforms, providing a clearer understanding of which enzymes are responsible for metabolizing specific positions on the propranolol molecule and its derivatives.

Role of this compound in Elucidating Stereochemical Aspects of Propranolol Metabolism

The metabolism of propranolol itself is highly stereoselective. The two enantiomers, (S)-(-)-propranolol and (R)-(+)-propranolol, often follow different metabolic routes and rates. This compound has played a significant role in unraveling these stereochemical nuances.

Propranolol is metabolized through several key pathways, including ring hydroxylation, N-dealkylation, and direct glucuronidation. nih.govchapman.edu Ring hydroxylation, particularly at the 4-position to form 4-hydroxypropranolol (B128105), is a major metabolic pathway and is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. pharmgkb.org This process shows a preference for the (R)-(+)-enantiomer of propranolol. chapman.eduualberta.ca

By using this compound, where the site of major aromatic hydroxylation is blocked, researchers can investigate the other metabolic pathways with greater clarity. For example, studying the metabolism of this compound helps to isolate and characterize the enzymes involved in side-chain oxidation and direct glucuronidation of the propranolol structure, without the confounding influence of 4-hydroxylation.

Furthermore, the stereoselectivity of propranolol's metabolism can be influenced by the concentration of the drug. chapman.eduualberta.ca At low concentrations, the (R)-(+)-enantiomer is often metabolized more rapidly, while at higher concentrations, the metabolism of the (S)-(-)-enantiomer can become more prominent. mdpi.com The use of analogs like this compound in in vitro systems allows for controlled experiments to better understand the enzymatic kinetics and substrate preferences that underlie these concentration-dependent stereoselective effects.

| Metabolic Pathway | Key Enzymes | Stereoselectivity Preference | Role of this compound in Research |

|---|---|---|---|

| Ring Hydroxylation (to 4-hydroxypropranolol) | CYP2D6 | (R)-(+)-propranolol | Blocks this pathway to allow focused study of other metabolic routes. |

| N-Deisopropylation | CYP1A2 | (R)-(+)-propranolol generally favored | Helps to isolate and characterize the enzymes involved in this pathway. |

| Glucuronidation (direct) | UGT1A9, UGT1A10, UGT2A1 | (S)-(-)-propranolol favored by UGT1A9 and UGT2A1; (R)-(+)-propranolol favored by UGT1A10 | Used as a tool to study regioselectivity (aliphatic vs. aromatic glucuronidation). |

Analysis of Enantiomeric Glucuronide Formation in Enzyme Systems

Glucuronidation is a major phase II metabolic pathway for propranolol and its hydroxylated metabolites, leading to the formation of more water-soluble compounds that are easily excreted. chapman.eduualberta.ca This process is catalyzed by UGT enzymes and also exhibits significant stereoselectivity. The formation of propranolol glucuronide appears to favor the (S)-(-)-enantiomer in humans. chapman.eduualberta.ca

Studies using recombinant human UGT enzymes have provided detailed insights into the specific isoforms responsible for propranolol glucuronidation and their stereopreferences. UGT1A9 and UGT1A10 have been identified as key enzymes in this process, and they display opposing stereoselectivity. nih.gov Specifically, UGT1A7, UGT1A9, and UGT2A1 preferentially act on (S)-propranolol, while UGT1A10 shows a preference for (R)-propranolol. nih.govresearchgate.net

The use of this compound has been critical in these analyses. By comparing the glucuronidation of propranolol, 4-hydroxypropranolol, and this compound, researchers can deduce the regioselectivity and stereoselectivity of different UGT enzymes. For example, the fact that UGT1A9 and UGT2A1 can glucuronidate this compound points to their ability to conjugate the aliphatic hydroxyl group. nih.govresearchgate.net The relative amounts of the different glucuronide enantiomers formed can be quantified, providing a clear picture of the stereopreference of each enzyme.

| UGT Enzyme | Substrate Preference (Enantiomer) | Activity with this compound | Inferred Regioselectivity |

|---|---|---|---|

| UGT1A7 | (S)-propranolol | Inactive | Aromatic-linked glucuronidation |

| UGT1A8 | - (Active with 4-hydroxypropranolol) | Inactive | Aromatic-linked glucuronidation |

| UGT1A9 | (S)-propranolol | Active | Aliphatic and Aromatic-linked glucuronidation |

| UGT1A10 | (R)-propranolol | - | - |

| UGT2A1 | (S)-propranolol | Active | Aliphatic and Aromatic-linked glucuronidation |

Advanced Analytical Methodologies in 4 Methoxy Propranolol Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Glucuronide Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the analysis of 4-Methoxy Propranolol (B1214883) glucuronides. This powerful technique allows for the separation, detection, and quantification of these conjugated metabolites in complex biological matrices.

In studies investigating the enzymatic conversion of 4-Methoxy Propranolol, LC-MS/MS is the primary method for monitoring the formation of its glucuronide conjugates. For instance, research on the glucuronidation of propranolol and its metabolites by human UDP-glucuronosyltransferases (UGTs) utilizes LC-MS/MS to analyze the reaction products. nih.gov In these experiments, after incubation of this compound with specific UGT enzymes, the resulting mixture is analyzed. The LC component separates the parent compound from its metabolites, and the MS/MS detector provides sensitive and specific detection of the glucuronide conjugates based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govnih.gov

A typical LC-MS/MS analysis for this compound glucuronides involves monitoring a specific ion transition. For example, the transition of m/z 466 → 116 has been used to detect this compound glucuronides, where m/z 466 represents the protonated molecule of the glucuronide and m/z 116 is a characteristic fragment ion. researchgate.netresearchgate.net This specific detection method ensures high selectivity and minimizes interference from other components in the sample. The retention times of the different glucuronide isomers can also be determined, providing further characterization. For example, two distinct glucuronide peaks, designated as 4-MeOPG I and 4-MeOPG II, have been observed with retention times of 13.3 and 13.6 minutes, respectively, indicating the formation of different isomers. researchgate.netresearchgate.net

The data below summarizes the key parameters used in the LC-MS/MS analysis of this compound glucuronides.

Table 1: LC-MS/MS Parameters for this compound Glucuronide Analysis

| Parameter | Value | Reference |

|---|---|---|

| Parent Ion (m/z) | 466 | researchgate.netresearchgate.net |

| Fragment Ion (m/z) | 116 | researchgate.netresearchgate.net |

| Retention Time (min) | 13.3 (Isomer I), 13.6 (Isomer II) | researchgate.netresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-EI-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry with electron ionization (GC-EI-MS) is another powerful technique employed in the metabolic profiling of this compound. This method is particularly useful for the analysis of thermally stable and volatile metabolites after derivatization.

In the context of this compound research, GC-EI-MS has been utilized for the confirmation of the structure and purity of the synthesized compound itself. nih.gov Prior to analysis, the compound is often derivatized, for example, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to increase its volatility and improve its chromatographic behavior. nih.gov

The GC separates the derivatized compound from any impurities, and the mass spectrometer with electron ionization provides a characteristic fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint. This allows for unambiguous identification of the compound by comparing the obtained spectrum with reference spectra or by interpreting the fragmentation pattern.

The following table outlines the typical GC-MS conditions used for the analysis of derivatized this compound.

Table 2: GC-EI-MS Parameters for Derivatized this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Derivatization Agent | MSTFA | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Injection Temperature | 300 °C | nih.gov |

| Oven Program | 150 °C, +10 °C/min to 250 °C, +40 °C/min to 310 °C (hold 2 min) | nih.gov |

Two-Dimensional Liquid Chromatography (2D-LC) in Stereoselective Metabolism Studies

While direct studies on this compound using 2D-LC are not extensively documented in the provided search results, the application of this technique to its parent compound, propranolol, highlights its potential and relevance. A heart-cutting 2D-LC method has been successfully developed to separate and quantify the enantiomers of propranolol and its hydroxylated metabolites in human urine. nih.gov This method utilizes a reversed-phase column in the first dimension and a chiral column in the second dimension, allowing for the resolution of the individual stereoisomers. nih.gov

This approach is highly applicable to this compound research, as it would enable the separation and quantification of the (R)- and (S)-enantiomers of this compound and their respective metabolites. This is crucial for elucidating the stereoselectivity of the enzymes involved in its metabolism. Such studies provide a deeper understanding of the metabolic pathways and can help to explain potential differences in pharmacological activity and clearance between the enantiomers.

Spectroscopic Techniques (e.g., NMR, FTIR) for Structural Confirmation of Synthesized Compounds

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are fundamental for the structural elucidation and confirmation of newly synthesized compounds related to this compound.

FTIR spectroscopy is used to identify the functional groups present in a molecule. thermofisher.com For instance, in the synthesis of propranolol derivatives, FTIR analysis would confirm the presence of key functional groups like hydroxyl (-OH), amine (-NH), and ether (C-O-C) groups by their characteristic absorption bands. asianpubs.orgresearchgate.net

¹H NMR spectroscopy provides detailed information about the structure of a molecule, including the number and types of protons and their connectivity. thermofisher.com In the characterization of synthesized propranolol analogues, ¹H NMR spectra are used to confirm the expected arrangement of atoms in the molecule. asianpubs.orgresearchgate.net For example, the chemical shifts and splitting patterns of the aromatic protons and the protons on the propanolamine (B44665) side chain would be analyzed to verify the correct structure.

The following table provides examples of characteristic spectral data that would be expected for a propranolol derivative, illustrating the type of information obtained from these techniques.

Table 3: Exemplary Spectroscopic Data for a Propranolol Derivative

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| FTIR (KBr, cm⁻¹) | 3540 (OH), 3420 (NH), 1550 (C=C, aromatic), 1112 (C-O-C) | Presence of hydroxyl, amine, aromatic ring, and ether functional groups | researchgate.net |

| ¹H NMR (CDCl₃, δ ppm) | 6.35-7.89 (m, Ar-H), 3.84 (m, 1H, CH) | Signals corresponding to aromatic protons and the methine proton on the side chain | researchgate.net |

Application of Stable Isotope-Labeled Pseudoracemates in Metabolic Studies

The use of stable isotope-labeled compounds is a powerful strategy in metabolic research to trace the fate of a drug in a biological system. nih.govmdpi.com This approach offers significant advantages in quantifying metabolites and understanding metabolic pathways.

While the direct application of stable isotope-labeled pseudoracemates to this compound is not detailed in the provided search results, the principles are highly relevant. A pseudoracemate is a mixture of a labeled enantiomer and an unlabeled enantiomer. By administering a pseudoracemate of a chiral drug, researchers can simultaneously follow the metabolism of both enantiomers in a single experiment using mass spectrometry. The mass difference between the labeled and unlabeled metabolites allows for their distinct detection and quantification.

This technique is invaluable for studying stereoselective metabolism. For this compound, a pseudoracemate could be synthesized where, for example, the (S)-enantiomer is labeled with a stable isotope like ¹³C or ²H, and the (R)-enantiomer remains unlabeled. After administration, the ratio of the labeled to unlabeled metabolites can be precisely measured, providing a clear picture of the stereoselectivity of the metabolic processes. This approach enhances the accuracy of metabolic studies by using one enantiomer as an internal standard for the other, minimizing analytical variability. mdpi.com The use of stable isotope-labeled precursors is a cornerstone of modern metabolomics, enabling detailed investigation into the dynamics of metabolic networks. nih.govplos.org

Computational and Molecular Modeling Approaches

Molecular Docking Studies to Explain Enzyme Regioselectivity and Stereoselectivity

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as an enzyme's active site. mdpi.com This approach has been pivotal in understanding the metabolism of propranolol (B1214883) derivatives, including 4-Methoxy Propranolol, by UGT enzymes. nih.govnih.gov

Biotransformation studies using this compound, where the aromatic hydroxyl group is blocked by a methyl group, have been conducted to specifically investigate the regioselectivity of UGT enzymes towards the aliphatic hydroxyl group present on the propranolol side chain. fu-berlin.de These experimental findings, when rationalized with molecular docking, reveal the structural determinants of enzyme selectivity.

Research has shown that different UGT isoforms exhibit distinct activities towards this compound. UGT1A9 and UGT2A1 were found to be active in the glucuronidation of this compound, each producing two diastereomeric glucuronides. nih.gov This indicates that these enzymes can catalyze aliphatic-linked glucuronidation. Conversely, UGT1A7 and UGT1A8 show no activity with this compound as a substrate. nih.govfu-berlin.de This lack of activity suggests that UGT1A7 and UGT1A8 exclusively catalyze glucuronidation at the aromatic hydroxyl group, which is unavailable in this compound. nih.govfu-berlin.de

Further docking experiments with UGT1A9 and UGT2A1 revealed no significant additional interactions between the enzyme and the methoxy (B1213986) group of this compound. fu-berlin.de This suggests that the binding conformations of propranolol and this compound within the active sites of these two enzymes are likely equivalent. fu-berlin.de

In the broader context of propranolol metabolism, docking studies have been used to explain stereoselectivity. For instance, the interaction between the hydroxyl group of (R)-propranolol and the amino acid residue Arg88 within a UGT1A7 model has been identified as a potential key factor for the observed stereoselectivity in biotransformation experiments. nih.gov While this specific finding relates to propranolol, the methodology is directly applicable to understanding the stereoselective metabolism of its derivatives.

The findings from these studies are summarized in the table below:

| UGT Isoform | Activity with this compound | Inferred Regioselectivity |

| UGT1A7 | Inactive | Aromatic-linked glucuronidation only nih.govfu-berlin.de |

| UGT1A8 | Inactive | Aromatic-linked glucuronidation only nih.govfu-berlin.de |

| UGT1A9 | Active | Catalyzes aliphatic-linked glucuronidation nih.gov |

| UGT2A1 | Active | Catalyzes aliphatic-linked glucuronidation nih.gov |

Homology Modeling of UGT Enzymes for Substrate Interaction Prediction

Homology modeling, also known as comparative modeling, is a computational technique used to construct a three-dimensional (3D) model of a protein's structure when its amino acid sequence is known but its structure has not been experimentally determined. This method relies on the known 3D structure of a related homologous protein (the "template"). Given the challenges in crystallizing membrane-bound proteins like UGTs, homology modeling is a crucial tool for predicting their structures and understanding substrate interactions. physiology.org

In studies of propranolol and its metabolites, homology models of UGT enzymes have been essential for performing the molecular docking simulations needed to rationalize experimental results. nih.govnih.govdntb.gov.ua For example, to investigate the stereoselective glucuronidation of propranolol, docking experiments were conducted using a homology model of UGT1A7. nih.gov This in silico model allowed researchers to visualize how the different enantiomers, (S)-propranolol and (R)-propranolol, fit within the enzyme's active site alongside the cofactor UDP-glucuronic acid (UDPGA). nih.gov

The insights gained from these models help explain why certain enzymes are more flexible or accommodating to specific substrates. Previous homology modeling and molecular dynamics simulations have suggested that UGT1A9 and UGT2A1 possess greater flexibility compared to other UGTs. fu-berlin.de This modeled flexibility is consistent with experimental findings that these two enzymes are capable of glucuronidating this compound at its aliphatic side chain, a reaction not catalyzed by the more constrained UGT1A7 and UGT1A8 enzymes. nih.govfu-berlin.de The movement of the enzyme model can shift the relative positions of the substrate and cofactor, thereby satisfying the geometric requirements for the glucuronidation reaction to occur at either an aromatic or an aliphatic site. fu-berlin.de

The use of homology models is a foundational step in structure-based drug design and metabolism prediction, providing a structural framework to interpret experimental data and to form hypotheses about the molecular mechanisms of enzyme selectivity. nih.govphysiology.orgdntb.gov.ua

Perspectives and Future Research Directions

Elucidating Undiscovered Metabolic Pathways Involving 4-Methoxy Propranolol (B1214883)

The metabolism of Propranolol is complex, involving pathways such as ring hydroxylation, side-chain oxidation, and direct glucuronidation. droracle.aipharmgkb.org The primary metabolite, 4-hydroxypropranolol (B128105), is itself subject to further metabolism. nih.gov For 4-Methoxy Propranolol, the metabolic picture is far from complete, presenting a significant area for future investigation.

Detailed Research Findings: Recent research has demonstrated that this compound undergoes glucuronidation, a key phase II metabolic reaction. In vitro studies using recombinantly expressed human UDP-glucuronosyltransferases (UGTs) have shown that specific UGT enzymes can act on this compound. Notably, biotransformations with this compound have revealed differing regioselectivities of UGT enzymes concerning the aliphatic and aromatic hydroxy groups of related substrates. nih.govnih.gov

Specifically, UGT1A9 and UGT2A1 have been identified as capable of producing two distinct glucuronide metabolites of this compound, designated 4-methoxypropranolol glucuronide I and 4-methoxypropranolol glucuronide II. researchgate.net This indicates that conjugation can occur at different positions on the molecule, a phenomenon that requires more detailed structural elucidation.

Future Research Directions: Future research should aim to build a complete metabolic map for this compound. Key research questions include:

Beyond glucuronidation, does this compound undergo other phase II reactions like sulfation?

Is this compound subject to phase I metabolism? For instance, could it undergo O-demethylation to form 4-hydroxypropranolol, or other oxidative reactions on its aromatic ring or side chain?

What is the in vivo metabolic profile in animal models and, eventually, in humans? Identifying the full spectrum of metabolites excreted in urine and bile is crucial.

Are there significant inter-species differences in its metabolism, similar to what is observed for Propranolol?

Table 1: Known and Potential Metabolic Reactions for this compound

| Reaction Type | Enzyme Family | Known/Potential | Research Focus |

|---|---|---|---|

| Glucuronidation | UGTs (e.g., UGT1A9, UGT2A1) | Known | Characterize the exact structure of glucuronide isomers; identify all contributing UGTs. |

| Sulfation | SULTs | Potential | Investigate the potential for sulfation as a metabolic pathway. |

| O-Demethylation | CYPs | Potential | Determine if it is a substrate for CYP-mediated demethylation to form 4-hydroxypropranolol. |

| Ring Hydroxylation | CYPs | Potential | Explore whether other positions on the naphthalene (B1677914) ring are susceptible to oxidation. |

Further Characterization of Enzyme Inhibition/Induction by this compound

The interaction of drugs and their metabolites with metabolic enzymes is a critical aspect of pharmacology. Propranolol and its metabolite 4-hydroxypropranolol are known to inhibit certain cytochrome P450 (CYP) enzymes, such as CYP2D6. nih.govnih.gov Whether this compound shares these properties or possesses a unique enzyme interaction profile is a vital area for future study.

Detailed Research Findings: The primary known interactions of this compound are with UGT enzymes, where it acts as a substrate. researchgate.net However, its potential to act as an inhibitor or inducer of these or other enzymes has not been extensively studied. The structural similarity to 4-hydroxypropranolol, a potent inhibitor of CYP2D6, suggests that this compound could also interact with this key drug-metabolizing enzyme. nih.gov Furthermore, studies have shown that co-expression of CYP2D6 can suppress the glucuronidation activity of several UGTs on Propranolol metabolites, highlighting the complex interplay that could also be relevant for this compound. fu-berlin.de

Future Research Directions: A systematic characterization of the inhibitory and inductive potential of this compound is required.

Enzyme Inhibition: In vitro screening assays should be conducted to determine the inhibitory activity (IC50 and Kᵢ values) of this compound against a panel of major human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and UGT enzymes. A key question is how the methoxy (B1213986) group alters the inhibitory profile compared to the hydroxyl group of 4-hydroxypropranolol.

Enzyme Induction: Studies using human hepatocytes are needed to assess whether this compound can induce the expression of key metabolic enzymes. This involves monitoring changes in mRNA and protein levels of enzymes like CYP1A2, CYP2B6, and CYP3A4. The potential for drug-drug interactions with co-administered medications that are substrates for these enzymes should be evaluated. researchgate.net

Table 2: Proposed Enzyme Interaction Studies for this compound

| Study Type | Target Enzymes | Parameter to Measure | Rationale |

|---|---|---|---|

| Inhibition Screening | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | IC₅₀, Kᵢ | Assess potential for metabolic drug-drug interactions. Compare with 4-hydroxypropranolol. |

| UGT Inhibition | UGT1A1, UGT1A9, UGT2B7 | IC₅₀, Kᵢ | Determine if it inhibits major glucuronidation pathways. |

Development of Novel Analytical Assays for this compound and Its Metabolites

Robust and sensitive analytical methods are fundamental to studying the pharmacokinetics and metabolism of any compound. While methods exist for Propranolol and its main metabolites, specific, validated assays for this compound are not widely reported.

Detailed Research Findings: Current analytical methods for Propranolol and 4-hydroxypropranolol in biological matrices like human plasma typically involve solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These methods are highly sensitive, with lower limits of quantitation in the sub-ng/mL range. nih.gov For this compound, an LC-MS method has been used to detect its glucuronide metabolites in in vitro enzyme assays. researchgate.net Additionally, radioreceptor assays have been developed for Propranolol and 4-hydroxypropranolol, which measure the total beta-adrenergic blocking activity. nih.gov

Future Research Directions: The development of dedicated analytical methods is a prerequisite for in-depth in vivo studies.

Validated LC-MS/MS Method: A high-throughput, validated LC-MS/MS method for the simultaneous quantification of this compound and its predicted key metabolites in plasma, urine, and tissue homogenates is needed. This would be essential for pharmacokinetic studies.

Chiral Assay: Since Propranolol is a racemic mixture with stereoselective metabolism and activity, it is crucial to develop a chiral analytical method (e.g., chiral HPLC or SFC) to separate and quantify the enantiomers of this compound and its metabolites.

High-Resolution Mass Spectrometry: The use of high-resolution mass spectrometry (HRMS) would be invaluable for identifying unknown metabolites in discovery-based metabolomics studies.

Immunoassays: For rapid screening purposes, the development of specific antibodies could lead to enzyme-linked immunosorbent assays (ELISAs) for high-throughput analysis.

Table 3: Comparison of Analytical Techniques for this compound Analysis

| Analytical Technique | Application | Advantages | Future Development Need |

|---|---|---|---|

| LC-MS | In vitro metabolite detection | Good specificity | Method validation for quantitative analysis in biological matrices. |

| LC-MS/MS | Quantitative analysis | High sensitivity and selectivity | Development of a robust, validated method for pharmacokinetic studies. |

| Chiral HPLC/SFC | Enantioselective analysis | Separates enantiomers | Method development to study stereoselective metabolism and pharmacokinetics. |

Advanced Computational Studies for Predicting Metabolic Fate and SAR

Computational chemistry offers powerful tools to predict the properties of molecules, guide synthesis, and interpret experimental data. For this compound, computational approaches can provide significant insights into its metabolism and structure-activity relationships (SAR).

Detailed Research Findings: Computational studies have already been applied to Propranolol derivatives. In one Quantitative Structure-Activity Relationship (QSAR) study, this compound (abbreviated as PPL1) was included in a series of compounds to develop models relating chemical structure to biological activity. researchgate.netresearchgate.net This study calculated several quantum chemical parameters for the molecule. researchgate.net Furthermore, molecular docking studies have been employed to help explain the stereoselective glucuronidation of Propranolol and its metabolites by UGT enzymes, a technique that is directly applicable to this compound. nih.govnih.gov

Future Research Directions: Advanced computational modeling can accelerate research on this compound.

Metabolism Prediction: Utilize in silico metabolite prediction software (e.g., based on known biotransformations) to generate a comprehensive list of likely phase I and phase II metabolites. This can guide analytical efforts for metabolite identification.

Molecular Docking and Dynamics: Perform detailed molecular docking and molecular dynamics (MD) simulations of this compound enantiomers within the active sites of key CYP and UGT enzymes. This can help predict which enzymes are most likely to metabolize it and explain the molecular basis for any observed inhibition or regioselectivity.

Expanded QSAR Models: Develop more sophisticated QSAR models by synthesizing and testing a larger series of related Propranolol ethers. This could help in predicting the pharmacological activity and potential toxicity of novel derivatives, guiding the design of compounds with improved properties. nih.gov

Table 4: Reported Quantum Chemical Descriptors for this compound (PPL1) This data is derived from a QSAR study of Propranolol derivatives. researchgate.net

| Descriptor | Symbol | Value |

|---|---|---|

| Dipole Moment | µ | 1.8347 |

| Electronegativity | χ | -0.0632 |

| Electron Affinity | A | -0.1264 |

| Global Hardness | η | 0.2223 |

| Ionization Potential | I | 0.3183 |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Propranolol |

| 4-hydroxypropranolol |

| 4-methoxypropranolol glucuronide I |

| 4-methoxypropranolol glucuronide II |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.